molecular formula C25H21Cl2F3N2O4 B2960211 (E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide CAS No. 326869-53-8

(E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide

Cat. No.: B2960211
CAS No.: 326869-53-8
M. Wt: 541.35
InChI Key: OQXABWREWFGPNN-FOWTUZBSSA-N
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Description

The compound (E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

  • Morpholino ring: Improves aqueous solubility and metabolic stability.
  • Substituted benzo[d][1,3]dioxol moiety: The 5,6-dichloro and trifluoromethyl substituents likely increase lipophilicity and resistance to oxidative degradation.
  • Cyclopentene carboxamide backbone: Provides conformational rigidity, favoring target engagement.

Crystallographic characterization of such compounds often employs programs like SHELXL for refinement , and biological activity might be evaluated using advanced 3D cell culture platforms .

Properties

IUPAC Name

(3E)-3-benzylidene-N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-2-morpholin-4-ylcyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2F3N2O4/c26-18-13-20-21(14-19(18)27)36-25(35-20,24(28,29)30)31-23(33)17-7-6-16(12-15-4-2-1-3-5-15)22(17)32-8-10-34-11-9-32/h1-5,12-14H,6-11H2,(H,31,33)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXABWREWFGPNN-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C(=O)NC4(OC5=CC(=C(C=C5O4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC(=C(/C1=C/C2=CC=CC=C2)N3CCOCC3)C(=O)NC4(OC5=CC(=C(C=C5O4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article discusses its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction. The process includes the reaction of 7-methoxy-1-tetralone with 3,5-bis(trifluoromethyl)benzaldehyde in the presence of sodium hydroxide in methanol. The resulting product is purified through silica gel chromatography and recrystallized from dichloromethane and methanol to yield a white solid .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Specifically, derivatives containing benzimidazole and benzothiazole nuclei have shown promising results against various cancer cell lines. For example, compounds tested on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated cytotoxic effects with IC50 values in the low micromolar range .

CompoundCell LineIC50 Value (µM)
Compound 5A5496.26 ± 0.33
Compound 6HCC8276.48 ± 0.11
Compound 8NCI-H35820.46 ± 8.63

The mechanism of action for these compounds often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of NF-κB signaling pathways .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the activation of NF-κB, which is a critical factor in inflammatory responses. By down-regulating pro-inflammatory cytokines such as IL-6 and TNF-α, it may provide therapeutic benefits in treating inflammatory diseases .

Case Studies

Case Study 1: Neuroinflammation
A study focusing on neuroinflammatory conditions demonstrated that derivatives similar to this compound exhibited significant inhibition of activated microglial cells. This suggests potential applications in neurodegenerative diseases where inflammation plays a central role .

Case Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial activity of related compounds against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives displayed notable antibacterial effects, suggesting their utility as potential antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related molecules:

Compound Key Features Inferred Properties
Target Compound Benzo[d][1,3]dioxol (Cl, CF₃), morpholino, benzylidene High lipophilicity (logP ~4.5†), potential kinase inhibition, moderate solubility
Compound A : Benzylidene-morpholine derivatives Lacks benzo[d][1,3]dioxol group Lower metabolic stability, reduced target selectivity
Compound B : 5,6-dichloro-benzo[d][1,3]dioxol analogs Missing trifluoromethyl and morpholino groups Higher solubility but reduced membrane permeability
Compound C : Trifluoromethyl-containing kinase inhibitors Includes CF₃ but lacks dichloro and morpholino Enhanced metabolic stability, moderate potency

Estimated using fragment-based logP calculations.

Pharmacological Insights

  • Trifluoromethyl (CF₃): Compared to non-fluorinated analogues, the CF₃ group in the target compound likely enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Dichloro Substituents: The 5,6-dichloro configuration may improve halogen bonding with target proteins, a feature absent in mono-chloro derivatives.

Research Findings and Hypotheses

While specific data for the compound is unavailable in the provided sources, the following hypotheses are extrapolated from structural analogs:

Kinase Inhibition: The benzylidene and morpholino motifs resemble ATP-competitive kinase inhibitors (e.g., PI3K/mTOR inhibitors). The dichloro-CF₃ benzo[d][1,3]dioxol moiety may confer selectivity for lipid kinases.

Antimicrobial Activity : The benzo[d][1,3]dioxol scaffold is prevalent in antifungal agents (e.g., fludioxonil). The trifluoromethyl group could broaden activity against resistant strains.

Pharmacokinetics: High logP (~4.5) suggests moderate oral bioavailability, with the morpholino group mitigating excessive lipophilicity.

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